5-iodo-1-(trifluoromethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-iodo-1-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound featuring an iodine atom and a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-1-(trifluoromethyl)-1H-pyrazole typically involves the iodination of a pyrazole precursor. One common method includes the reaction of a pyrazole derivative with iodine and a suitable oxidizing agent under controlled conditions. For instance, the reaction of 3-phenyl propargyl amine with iodine can yield 5-iodo-1,4-dihydropyrimidine .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-iodo-1-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as fluoride salts, to form 5-fluoropyrazole derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.
Common Reagents and Conditions
Iodine and Oxidizing Agents: Used for the initial iodination step.
Fluoride Salts: Employed in substitution reactions to replace the iodine atom with a fluorine atom.
Major Products Formed
5-Fluoropyrazole Derivatives: Formed through substitution reactions with fluoride salts.
Scientific Research Applications
5-iodo-1-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-iodo-1-(trifluoromethyl)-1H-pyrazole involves its interaction with various molecular targets and pathways. For instance, it can act as an antioxidant by inhibiting lipid peroxidation and reducing inflammation . The specific molecular targets and pathways may vary depending on the application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
5-iodo-1,4-dihydropyrimidine: A related compound with similar iodination chemistry.
5-iodo-1,2,3-triazole: Another heterocyclic compound with an iodine atom at the 5-position.
5-iodo-1,3-dioxin-4-one: A compound with a trifluoromethyl group at the 5-position, used as a versatile building block.
Uniqueness
5-iodo-1-(trifluoromethyl)-1H-pyrazole is unique due to the presence of both an iodine atom and a trifluoromethyl group on the pyrazole ring. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C4H2F3IN2 |
---|---|
Molecular Weight |
261.97 g/mol |
IUPAC Name |
5-iodo-1-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C4H2F3IN2/c5-4(6,7)10-3(8)1-2-9-10/h1-2H |
InChI Key |
YMGGIIBIFCZFDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1)C(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.